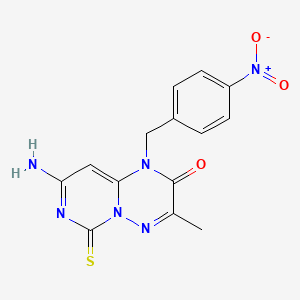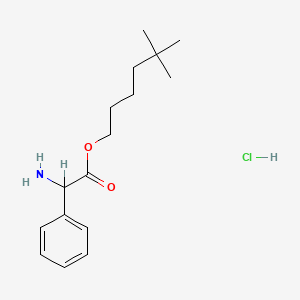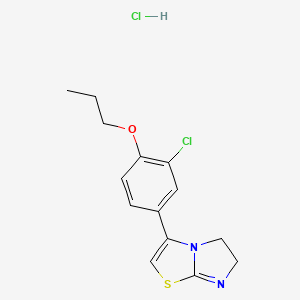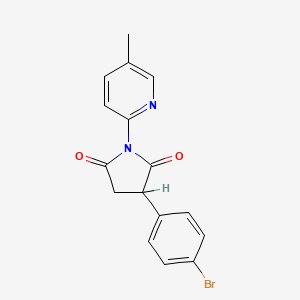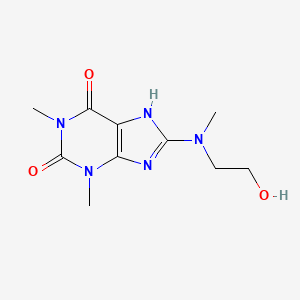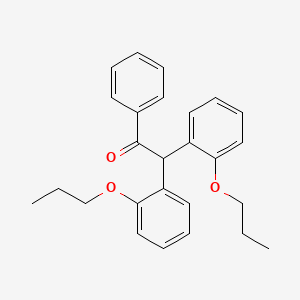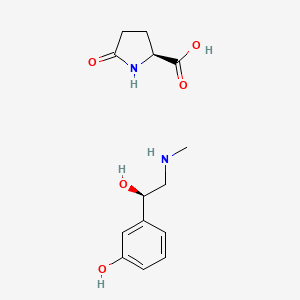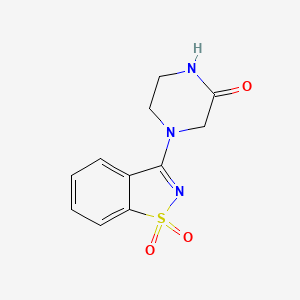
4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-2-one is a heterocyclic compound that features a benzothiazole ring fused with a piperazine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-2-one typically involves the reaction of 2-mercaptobenzothiazole with piperazine under specific conditions. The reaction is usually carried out in the presence of an oxidizing agent to form the desired product. The general reaction scheme is as follows:
Starting Materials: 2-mercaptobenzothiazole and piperazine.
Reaction Conditions: The reaction is conducted in a suitable solvent such as dimethylformamide (DMF) or ethanol, with an oxidizing agent like hydrogen peroxide or sodium hypochlorite.
Purification: The product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the benzothiazole ring, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium hypochlorite.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Applications De Recherche Scientifique
4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole: Shares the benzothiazole ring but lacks the piperazine moiety.
Piperazine: Contains the piperazine ring but lacks the benzothiazole structure.
Benzothiazole Derivatives: Compounds like 2-mercaptobenzothiazole and its derivatives.
Uniqueness
4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-2-one is unique due to the combination of the benzothiazole and piperazine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse chemical modifications and potential therapeutic applications.
Propriétés
Numéro CAS |
131779-40-3 |
|---|---|
Formule moléculaire |
C11H11N3O3S |
Poids moléculaire |
265.29 g/mol |
Nom IUPAC |
4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-2-one |
InChI |
InChI=1S/C11H11N3O3S/c15-10-7-14(6-5-12-10)11-8-3-1-2-4-9(8)18(16,17)13-11/h1-4H,5-7H2,(H,12,15) |
Clé InChI |
JGQLSCMWEYWRPG-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC(=O)N1)C2=NS(=O)(=O)C3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


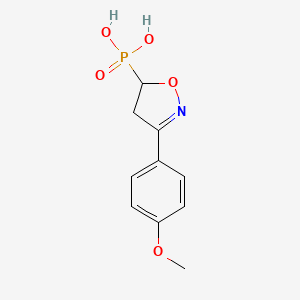
![2,2,2-trifluoroethyl 3-[4-(2-hydroxyethyl)-2-methylpiperazin-1-yl]-2-methylpropanoate](/img/structure/B15188930.png)
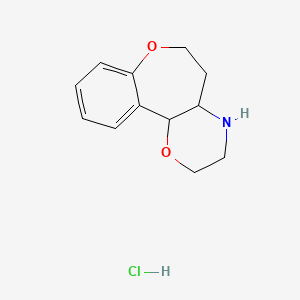
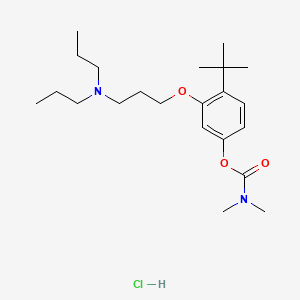
![[(3S,3aR,6S,6aS)-3-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15188947.png)
